1-(2-Methylphenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine
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Overview
Description
1-(2-Methylphenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization and deprotection steps, with optimization for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylphenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Methylphenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylphenyl)piperazine: A simpler derivative with similar structural features.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their biological activities, including CDK2 inhibition.
Uniqueness
1-(2-Methylphenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties. Its dual presence of piperazine and pyrazolo[1,5-a]pyrazine moieties makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H21N5 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-methyl-4-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C18H21N5/c1-14-5-3-4-6-16(14)21-9-11-22(12-10-21)18-17-13-15(2)20-23(17)8-7-19-18/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
MKSJJXKKLJMCCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C |
Origin of Product |
United States |
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